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Compound Name:
3',4'-Dichlorobiphenyl-3-

carbaldehyde

Cat. No.: B1302698 Get Quote

An In-Depth Technical Guide to 3',4'-
Dichlorobiphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

Introduction
3',4'-Dichlorobiphenyl-3-carbaldehyde is a synthetic organic compound of significant interest

in medicinal chemistry and drug development. Its structure, featuring a biphenyl backbone with

chloro- and carbaldehyde functional groups, makes it a versatile intermediate for the synthesis

of more complex molecules. This technical guide provides a comprehensive overview of the

known physical and chemical properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde, along with

insights into its synthesis and characterization.

Chemical and Physical Properties
A summary of the key identifying and physical properties of 3',4'-Dichlorobiphenyl-3-
carbaldehyde is presented below. It is important to note that while some specific experimental

data for this particular isomer are not widely published, the properties of related compounds

and general chemical principles provide valuable estimations.

Table 1: Physical and Chemical Properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde
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Property Value Source/Comment

IUPAC Name
3',4'-Dichlorobiphenyl-3-

carbaldehyde
---

CAS Number 476490-05-8 [1]

Molecular Formula C₁₃H₈Cl₂O [1]

Molecular Weight 251.11 g/mol [1]

Appearance
Expected to be a solid at room

temperature.

Based on analogous

compounds.

Melting Point Data not available. ---

Boiling Point Data not available. ---

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, chloroform,

and ethyl acetate. Sparingly

soluble in non-polar solvents

like hexane, and likely

insoluble in water.

General solubility of

polychlorinated biphenyls.

Chemical Reactivity and Synthesis
The chemical behavior of 3',4'-Dichlorobiphenyl-3-carbaldehyde is dictated by its functional

groups: the aldehyde and the dichlorinated biphenyl core.

Aldehyde Group Reactivity
The aldehyde functional group is a primary site of reactivity, susceptible to both oxidation and

reduction.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3',4'-

Dichlorobiphenyl-3-carboxylic acid. This transformation can be achieved using various

oxidizing agents.
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Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3',4'-

Dichlorobiphenyl-3-yl)methanol.

Synthesis
The primary route for the synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde involves a

cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction forms the

carbon-carbon bond between the two phenyl rings.
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Pd Catalyst
Base

1,2-Dichloro-4-iodobenzene

3',4'-Dichlorobiphenyl-3-carbaldehyde

Suzuki-Miyaura
Coupling
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Caption: Suzuki-Miyaura coupling for synthesis.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3',4'-Dichlorobiphenyl-3-
carbaldehyde is not readily available in the searched literature, a general procedure for a

Suzuki-Miyaura coupling reaction is provided below. This can be adapted by researchers for

the specific synthesis.

General Suzuki-Miyaura Coupling Protocol:

Reactant Preparation: In a reaction vessel, combine 3-formylphenylboronic acid (1.2

equivalents) and 1,2-dichloro-4-iodobenzene (1.0 equivalent).

Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and

water (e.g., 4:1 v/v), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0

equivalents).
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Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0)

(e.g., 0.05 equivalents).

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert

atmosphere (e.g., nitrogen or argon) and stir vigorously for a predetermined time (e.g., 12-24

hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the

organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl

acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3',4'-
Dichlorobiphenyl-3-carbaldehyde.
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Caption: General experimental workflow.
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Spectroscopic Characterization
The structural elucidation of 3',4'-Dichlorobiphenyl-3-carbaldehyde relies on standard

spectroscopic techniques. Although specific spectra for this compound were not found, the

expected spectral characteristics are described below.

Table 2: Predicted Spectroscopic Data for 3',4'-Dichlorobiphenyl-3-carbaldehyde

Technique Expected Features

¹H NMR

- Aldehydic proton (CHO): singlet, ~9.9-10.1

ppm. - Aromatic protons: complex multiplets in

the range of ~7.4-8.0 ppm.

¹³C NMR

- Carbonyl carbon (C=O): ~190-193 ppm. -

Aromatic carbons: multiple signals between

~125-145 ppm.

FT-IR

- C=O stretch (aldehyde): strong absorption

band around 1700-1710 cm⁻¹. - C-H stretch

(aromatic): ~3050-3100 cm⁻¹. - C-Cl stretch:

~1000-1100 cm⁻¹.

Mass Spec.

- Molecular ion peak (M⁺) at m/z corresponding

to the molecular weight (251.11). - Isotope

peaks for two chlorine atoms (M+2, M+4). -

Fragmentation peaks corresponding to the loss

of CHO (M-29), Cl (M-35), and other fragments.

Signaling Pathways and Biological Relevance
3',4'-Dichlorobiphenyl-3-carbaldehyde has been identified as a key intermediate in the

synthesis of novel arginase inhibitors.[1] Arginase is an enzyme implicated in various

physiological and pathological processes, including cardiovascular and immune functions. By

serving as a building block for arginase inhibitors, this compound plays a crucial role in the

development of potential therapeutics for diseases such as hypertension and cancer.
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Caption: Role in drug development.

Conclusion
3',4'-Dichlorobiphenyl-3-carbaldehyde is a valuable chemical intermediate with significant

potential in the field of drug discovery. This guide has summarized its key physical and

chemical properties, outlined a general synthetic approach, and highlighted its biological

relevance. Further research to determine its precise physical constants and to develop

optimized and detailed synthetic and purification protocols is warranted to facilitate its broader

application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3',4'-Dichlorobiphenyl-3-carbaldehyde|CAS 476490-05-8 [benchchem.com]

To cite this document: BenchChem. [Physical and chemical properties of 3',4'-
Dichlorobiphenyl-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302698#physical-and-chemical-properties-of-3-4-
dichlorobiphenyl-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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